molecular formula C4H4Cl7O3P B107963 Bis(2,2,2-trichloroethyl) phosphorochloridate CAS No. 17672-53-6

Bis(2,2,2-trichloroethyl) phosphorochloridate

Cat. No.: B107963
CAS No.: 17672-53-6
M. Wt: 379.2 g/mol
InChI Key: ZHHCWQGVXYGWCW-UHFFFAOYSA-N
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Description

Bis(2,2,2-trichloroethyl) phosphorochloridate: is an organic compound with the molecular formula C4H4Cl7O3P. It is also known by its IUPAC name, bis(2,2,2-trichloroethyl) chlorophosphonate. This compound is characterized by its high density and boiling point, making it a stable substance under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-trichloroethyl) chlorophosphonate typically involves the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of bis(2-trichloroethyl) chlorophosphonate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trichloroethyl) phosphorochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(2,2,2-trichloroethyl) phosphorochloridate has several applications in scientific research:

Comparison with Similar Compounds

  • Bis(2,2,2-trichloroethyl) phosphorochloridate
  • 1,2-Phenylene phosphorochloridate

Comparison: this compound is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of its use in phosphorylation reactions and its stability under various conditions .

Properties

IUPAC Name

1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCWQGVXYGWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170180
Record name Bis(2-trichloroethyl) chlorophosphonate
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Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-53-6
Record name Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-trichloroethyl) chlorophosphonate
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Record name Bis(2-trichloroethyl) chlorophosphonate
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Record name Bis(2-trichloroethyl) chlorophosphonate
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Q & A

Q1: What is the primary use of Bis(2,2,2-trichloroethyl) phosphorochloridate in the context of the provided research?

A1: this compound serves as a phosphorylating agent in the synthesis of novel nucleoside phosphate derivatives. Researchers used it to create 5′-bis(2,2,2-trichloroethyl) phosphate derivatives of AZT, ddCyd, and thymidine. [, , ] These derivatives were investigated for their potential as membrane-soluble pro-drugs for anti-HIV therapy. []

Q2: What makes the 5′-phosphate derivatives of AZT and ddCyd particularly interesting for anti-HIV research?

A2: The research suggests that the 5′-phosphate derivatives of AZT and ddCyd might act as membrane-soluble pro-drugs. [] This means they could potentially penetrate cell membranes more easily and then be metabolized into their active forms, AZT triphosphate and ddCyd triphosphate, inside the cells. These active forms are known to inhibit the HIV reverse transcriptase enzyme, crucial for viral replication. []

Q3: Aside from nucleoside phosphorylation, what other applications of this compound are mentioned in the research?

A3: The research highlights the use of this compound in synthesizing cyclic phosphate esters of 1,2-O-isopropylidene-α-D-pentofuranoses. [] Specifically, it was employed to create 3,5-cyclic phenylphosphate derivatives of these sugar molecules. []

Q4: Are there any known stability concerns with this compound?

A4: Yes, the research mentions that this compound may decompose upon exposure to air or water. [] This highlights the need for careful handling and storage in a dry, cool environment.

Q5: What is the significance of the metabolic instability of the substituted trialkyl phosphate moiety in the AZT and ddCyd derivatives?

A5: The research attributes the notable anti-HIV activity of the AZT and ddCyd derivatives to the metabolic instability of the substituted trialkyl phosphate moiety. [] This suggests that the trichloroethyl groups are cleaved off within the body, likely releasing the active nucleoside analogs (AZT or ddCyd) to exert their antiviral effects.

Q6: Where can researchers find more information about the properties and handling of this compound?

A6: The research provides a reference to a resource on reagents for glycoside, nucleotide, and peptide synthesis. [] This book likely offers further details about the compound's reactivity, applications, and safe handling procedures.

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